molecular formula C9H7BrN2O B3346746 6-Bromo-2-methyl-2H-phthalazin-1-one CAS No. 1234616-69-3

6-Bromo-2-methyl-2H-phthalazin-1-one

Cat. No.: B3346746
CAS No.: 1234616-69-3
M. Wt: 239.07 g/mol
InChI Key: QPZLKCUSYJEWSQ-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-2H-phthalazin-1-one is a chemical compound with the molecular formula C9H7BrN2O. It is a derivative of phthalazine, characterized by the presence of a bromine atom at the 6th position and a methyl group at the 2nd position on the phthalazinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methyl-2H-phthalazin-1-one typically involves the bromination of 2-methylphthalazin-1-one. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methyl-2H-phthalazin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phthalazinones, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 6-Bromo-2-methyl-2H-phthalazin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phthalazinone ring play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-methyl-2H-phthalazin-1-one is unique due to its specific substitution pattern on the phthalazinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-bromo-2-methylphthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-12-9(13)8-3-2-7(10)4-6(8)5-11-12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZLKCUSYJEWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(C=C2)Br)C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501288826
Record name 6-Bromo-2-methyl-1(2H)-phthalazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-69-3
Record name 6-Bromo-2-methyl-1(2H)-phthalazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-methyl-1(2H)-phthalazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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